1-Boc-3-hydroxypyrrolidine is a chemical compound that serves as an important intermediate in organic synthesis. Its derivatives are utilized in various chemical reactions to synthesize compounds with potential biological activities. The relevance of this compound is highlighted in the synthesis of enantioselective molecules and in the inhibition of bacterial growth through the targeting of specific enzymes.
In the pharmaceutical industry, 1-Boc-3-hydroxypyrrolidine derivatives are used to synthesize compounds with medicinal properties. The novel reduction of 3-hydroxypyridine has been employed in the enantioselective synthesis of alkaloids such as (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine1. These alkaloids have potential applications in the treatment of various medical conditions, showcasing the importance of 1-Boc-3-hydroxypyrrolidine in drug development.
The derivatives of 1-Boc-3-hydroxypyrrolidine have also been explored for their antibacterial activity. The synthesis of 3-methylenepyrrolidine formyl hydroxyamino derivatives has demonstrated significant in vitro antibacterial activity against drug-resistant clinical isolates, including MRSA, PRSP, and Haemophilus influenzae3. These findings suggest that 1-Boc-3-hydroxypyrrolidine derivatives could be developed into novel peptide deformylase inhibitors, offering a new avenue for combating antibiotic resistance.
Although not directly related to 1-Boc-3-hydroxypyrrolidine, the study of enzyme inhibition by compounds such as borrelidin provides insight into the potential for 1-Boc-3-hydroxypyrrolidine derivatives to act as enzyme inhibitors. Borrelidin is known to inhibit threonyl-tRNA synthetase (ThrRS) through binding to a hydrophobic region near the active site, affecting the enzyme's function2. This example illustrates the broader implications of how derivatives of pyrrolidine compounds could be designed to target specific enzymes, potentially leading to the development of new inhibitors with clinical applications.
The synthesis of 1-Boc-3-hydroxypyrrolidine can be achieved through multiple methods, with one common approach involving the protection of the hydroxyl group and subsequent Boc protection of the nitrogen atom.
An alternative synthesis involves using epoxy chloropropane as a starting material through a four-step method:
The molecular structure of 1-Boc-3-hydroxypyrrolidine consists of a five-membered pyrrolidine ring with a hydroxyl group located at the third carbon position and a Boc group attached to the nitrogen atom. This configuration imparts specific stereochemical properties that enhance its utility in asymmetric synthesis.
1-Boc-3-hydroxypyrrolidine participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-Boc-3-hydroxypyrrolidine primarily revolves around its role as a precursor for bioactive compounds. In medicinal chemistry, it often acts as an intermediate that can be transformed into enzyme inhibitors or other therapeutic agents. The Boc group stabilizes the nitrogen during synthetic transformations while allowing the hydroxyl group to engage in hydrogen bonding interactions essential for biological activity .
1-Boc-3-hydroxypyrrolidine serves several important roles across various scientific disciplines:
This industrially viable approach commences with the nucleophilic ring-opening of epichlorohydrin by benzylamine, forming an amino alcohol intermediate. Subsequent mesylation activates the hydroxyl group for intramolecular cyclization, yielding N-benzyl-3-hydroxypyrrolidine. Catalytic hydrogenation (Pd/C, H₂) cleaves the benzyl group, followed by Boc protection using di-tert-butyl dicarbonate in the presence of triethylamine to furnish racemic 1-Boc-3-hydroxypyrrolidine. The route demonstrates exceptional scalability (>80% yield per step) but lacks stereocontrol, necessitating resolution for enantiopure products [2] [3].
Table 1: Epichlorohydrin Route Performance
Step | Reaction | Key Conditions | Yield (%) |
---|---|---|---|
1 | Epichlorohydrin ring-opening | Benzylamine, 60°C, 12h | 85 |
2 | Mesylation | MsCl, TEA, DCM, 0°C | 92 |
3 | Cyclization/hydrogenation | K₂CO₃ (cyclization); Pd/C, H₂ (debenzylation) | 78 (combined) |
4 | Boc protection | Boc₂O, TEA, DCM, rt | 95 |
Chiral pool strategies exploit (R)-malic acid as a precursor, converted to its diester followed by borane reduction (BH₃·THF) at −78°C. This stereospecific reduction yields a key dialkoxyborane intermediate that undergoes acid-catalyzed cyclization to (R)-3-hydroxypyrrolidine. Boc protection (Boc₂O, CH₂Cl₂) delivers enantiomerically pure (R)-1-Boc-3-hydroxypyrrolidine (62-65°C melting point; lit.) with >99% ee. This method leverages borane’s in situ chelation control to preserve stereochemistry but requires stringent anhydrous conditions [2] [4].
Table 2: Borane Reducing Agents Comparison
Reducing Agent | Temperature | ee (%) | Advantage |
---|---|---|---|
BH₃·THF | −78°C | >99 | Excellent stereocontrol |
NaBH₄/I₂ | 0°C | 85 | Cost-effective |
DIBAL-H | −40°C | 92 | Tolerates esters |
A stereodivergent approach employs Evans’ oxazolidinone auxiliaries. Chiral N-acyl oxazolidinones undergo TiCl₄-catalyzed allylsilation with allyltrimethylsilane at −30°C, establishing the C3 stereocenter. Oxidative N-O bond cleavage (Zn, HOAc) releases the β-amino alcohol, which cyclizes via Mitsunobu reaction (PPh₃, DIAD) to enantiopure 3-hydroxypyrrolidine. Boc protection affords either (R)- or (S)-enantiomer (determined by auxiliary choice) in 75% overall yield with ≥98% ee [7].
Engineered ketoreductases (KREDs) enable asymmetric reduction of 1-Boc-3-pyrrolidinone to (R)-1-Boc-3-hydroxypyrrolidine. KRED-P1-G03 (encoded by SEQ ID NO:1) achieves 400 g/L substrate loading—the highest reported—with only 0.1 g/L NADP⁺. Glucose dehydrogenase (GDH) regenerates cofactor via isopropanol oxidation. This system delivers >99.9% conversion in 24h and >99.9% ee, outperforming chemical methods in atom economy. Downstream processing involves ethyl acetate extraction and crystallization, yielding pharmaceutical-grade product (HPLC purity >99.5%) [3] [5] [6].
Table 3: Ketoreductase Performance Metrics
Parameter | KRED-P1-G03 | Wild-Type KRED | Chemical Reduction |
---|---|---|---|
Substrate loading | 400 g/L | 125 g/L | 50-100 g/L |
Coenzyme usage | 0.1 g/L | 0.5 g/L | N/A |
Reaction time | 24 h | 48 h | 12 h |
ee | >99.9% | 95% | Racemic |
Conversion | >99.9% | 85% | 100% |
P450 monooxygenases (e.g., CYP153A) directly hydroxylate N-Boc-pyrrolidine at C3 using O₂ and NADPH. Directed evolution enhanced activity 50-fold (kₜₐₜ = 12 s⁻¹) and regioselectivity (>99% C3 vs C2). E. coli co-expressing CYP153A and CamAB reductases in fed-batch bioreactors achieve 30 g/L product titer. This bypasses ketone intermediates entirely but suffers from oxygen mass transfer limitations. Co-immobilization with glucose-6-phosphate dehydrogenase on chitosan beads improves total turnover number (TTN) to 15,000, enhancing viability for continuous production [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1